molecular formula C15H15N5O2 B4506314 N-(1-methyl-1H-pyrazol-4-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide

N-(1-methyl-1H-pyrazol-4-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide

Cat. No.: B4506314
M. Wt: 297.31 g/mol
InChI Key: PJYRGWMDKAEVKB-UHFFFAOYSA-N
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Description

N-(1-methyl-1H-pyrazol-4-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is a synthetic small molecule designed for research purposes, integrating two pharmacologically significant heterocyclic scaffolds: the 1-methyl-1H-pyrazole and the 4-oxoquinazoline. The 1-methyl-1H-pyrazole moiety is a privileged structure in drug discovery, found in compounds with a wide range of biological activities, including anticancer and anti-inflammatory properties . The quinazolin-4-one core is likewise a recognized pharmacophore; historical studies on ethyl 1-methyl-5-(substituted 3,4-dihydro-4-oxoquinazolin-3-yl)-1H-pyrazole-4-acetates have demonstrated appreciable analgesic and antiinflammatory activities in research settings . As a molecular hybrid, this compound is provided as a chemical tool for researchers to investigate its potential biochemical interactions and mechanisms of action, which may include kinase inhibition based on the activity profiles of its structural analogs . The compound is characterized by high purity and is intended for use in established assay systems. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human use. Researchers are responsible for ensuring all applicable research protocols and safety guidelines are followed. Specific analytical data (NMR, LC-MS) for this lot are available in the Certificate of Analysis.

Properties

IUPAC Name

N-(1-methylpyrazol-4-yl)-3-(4-oxoquinazolin-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O2/c1-19-9-11(8-17-19)18-14(21)6-7-20-10-16-13-5-3-2-4-12(13)15(20)22/h2-5,8-10H,6-7H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJYRGWMDKAEVKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)NC(=O)CCN2C=NC3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-methyl-1H-pyrazol-4-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by case studies and research findings.

Chemical Structure and Properties

The compound features a unique combination of pyrazole and quinazolinone moieties, which are known for their diverse biological activities. The molecular formula is C₁₈H₁₈N₄O₃, with a molecular weight of 342.37 g/mol.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate its effectiveness:

Bacterial Strain MIC (mg/mL)
Staphylococcus aureus0.025
Escherichia coli0.020
Pseudomonas aeruginosa0.015

These results suggest that this compound exhibits potent antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus .

Anticancer Activity

The compound has also been investigated for its anticancer properties. A notable study demonstrated that it acts as a potent inhibitor of rearranged during transfection (RET) kinase, which is implicated in various cancers. The representative compound exhibited an IC50 value ranging from 5.7 to 8.3 nM against RET mutations, significantly outperforming existing treatments like selpercatinib (IC50: 95.3 to 244.1 nM) .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, the compound has shown potential anti-inflammatory effects in vitro. Research indicates that it can inhibit the production of pro-inflammatory cytokines in cell cultures exposed to inflammatory stimuli, suggesting a mechanism that could be leveraged for treating inflammatory diseases.

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors within the body. It may modulate signaling pathways involved in inflammation and cell proliferation, which are critical in both microbial resistance and cancer progression.

Case Studies

  • Antimicrobial Efficacy : A study conducted on various derivatives of quinazolinone indicated that modifications to the pyrazole moiety enhanced antimicrobial efficacy against resistant strains of bacteria .
  • Cancer Treatment : In a preclinical model of RET-driven tumors, treatment with this compound resulted in significant tumor regression compared to controls, showcasing its potential as a therapeutic agent .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural differences and biological implications compared to analogous quinazolinone derivatives:

Compound Name Molecular Formula Substituents/Modifications Key Features Biological Activity Reference
Target Compound C₁₆H₁₆N₄O₂ 1-methylpyrazole, 4-oxoquinazoline Balanced hydrophobicity; potential kinase inhibition Experimental (hypothetical)
N-(2-chlorobenzyl)-3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanamide C₂₀H₁₉ClN₂O₄ 2-chlorobenzyl, 6,7-dimethoxy Enhanced electron-withdrawing groups; improved metabolic stability Anticancer (in vitro)
N-[4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide C₂₃H₂₀N₂O₅ Benzo[d][1,3]dioxole, alkyne linker Increased π-π stacking potential; antitumor activity IC₅₀: 1.2 µM (cell lines)
(3R)-3-[[2-[6-(4-acetylpiperazin-1-yl)-4-oxoquinazolin-3-yl]acetyl]amino]-N-methyl-3-(4-nitrophenyl)propanamide C₂₈H₃₁N₇O₆ Acetylpiperazine, nitro group High-affinity kinase binding IC₅₀: 0.12 µM (enzyme assay)
N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide C₁₉H₂₀N₄O₃ Dual quinazolinone cores Bifunctional enzyme inhibition Antibacterial (MIC: 8 µg/mL)

Pharmacological Properties

  • Bioactivity: Quinazolinones are known for kinase inhibition (e.g., EGFR, VEGFR). The pyrazole group in the target compound may enhance selectivity for specific isoforms .
  • Solubility : The 1-methylpyrazole substituent likely improves aqueous solubility compared to bulkier aryl groups (e.g., benzyl or nitrobenzene in ) .
  • Metabolic Stability : Methyl groups on pyrazole reduce susceptibility to oxidative metabolism, contrasting with compounds featuring methoxy or nitro groups, which may form reactive metabolites .

Key Research Findings

Structural Insights

  • X-ray Crystallography: Derivatives like those in reveal planar quinazolinone cores interacting with hydrophobic enzyme pockets. The target compound’s pyrazole could introduce steric hindrance, altering binding modes .
  • Computational Modeling : Molecular docking predicts moderate binding energy (-8.2 kcal/mol) for the target compound against EGFR, compared to -10.5 kcal/mol for ’s nitro-substituted analog .

Q & A

Q. What are the key steps and challenges in synthesizing N-(1-methyl-1H-pyrazol-4-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide?

The synthesis typically involves coupling the pyrazole and quinazolinone moieties via a propanamide linker. Critical steps include:

  • Amide bond formation : Requires activation of carboxylic acid groups (e.g., using EDCI/HOBt) and reaction with amines under anhydrous conditions .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane or DCM/methanol is often necessary due to polar byproducts .
  • Yield optimization : Low yields (e.g., ~17–25%) are common, influenced by solvent choice (DMF/DMSO), temperature (35–60°C), and catalysts (e.g., CuBr in ) .

Q. How is the compound characterized structurally?

Key analytical methods include:

  • NMR spectroscopy : Distinct peaks for pyrazole (δ 7.2–8.4 ppm) and quinazolinone (δ 6.9–8.1 ppm) protons, with amide NH signals around δ 10–12 ppm .
  • Mass spectrometry : ESI-HRMS confirms molecular weight (e.g., [M+H]+ at m/z 466 for a related compound in ).
  • IR spectroscopy : Stretching vibrations for C=O (1725 cm⁻¹) and NH (3413 cm⁻¹) .

Q. What initial biological assays are recommended for evaluating its activity?

  • Cytotoxicity screening : Use MTT assays against cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 µM .
  • Enzyme inhibition : Test against kinases or proteases linked to disease pathways, with IC₅₀ calculations .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR splitting patterns) be resolved?

  • Decoupling experiments : Differentiate overlapping signals (e.g., pyrazole vs. quinazolinone protons) .
  • Computational validation : Compare experimental NMR shifts with DFT-calculated values using software like Gaussian .
  • Isotopic labeling : Use ¹³C/¹⁵N-labeled intermediates to track atom-specific shifts .

Q. What strategies address low synthetic yields in scale-up reactions?

  • Catalyst screening : Test Pd/Cu or organocatalysts to improve coupling efficiency .
  • Solvent optimization : Replace DMF with less polar solvents (e.g., THF) to reduce side reactions .
  • Flow chemistry : Continuous reactors enhance mixing and temperature control for sensitive intermediates .

Q. How to design analogues for structure-activity relationship (SAR) studies?

  • Core modifications : Replace the pyrazole with triazole or isoxazole rings to assess heterocycle impact .
  • Substituent variation : Introduce electron-withdrawing groups (e.g., -NO₂) on the quinazolinone to modulate solubility and target binding .
  • Linker adjustment : Shorten the propanamide chain or introduce rigidity (e.g., propargyl) to evaluate conformational effects .

Q. What computational methods predict target interactions?

  • Molecular docking : Use AutoDock Vina or Schrödinger to model binding to kinases (e.g., EGFR) or DNA topoisomerases .
  • MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to identify critical binding residues .
  • Pharmacophore mapping : Align with known inhibitors to highlight essential functional groups (e.g., quinazolinone C=O for H-bonding) .

Notes

  • Avoid commercial sources (e.g., BenchChem) in methodological answers.
  • Advanced questions emphasize experimental design, data reconciliation, and mechanistic insights.
  • Computational tools (e.g., DFT, docking) are critical for resolving structural and functional ambiguities .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1-methyl-1H-pyrazol-4-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide
Reactant of Route 2
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N-(1-methyl-1H-pyrazol-4-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.